molecular formula C26H30O12 B11165682 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B11165682
M. Wt: 534.5 g/mol
InChI Key: RZTGBYNOHDNOPN-DNMDETFRSA-N
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Description

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is a complex organic compound that combines a chromenone derivative with a glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside typically involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form corresponding quinones.

    Reduction: Reduction of the chromenone can yield dihydro derivatives.

    Substitution: The acetyl groups on the glucopyranoside can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The chromenone moiety can interact with enzymes and receptors, modulating their activity. The glucopyranoside part can enhance the compound’s solubility and bioavailability, facilitating its transport and uptake in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl acetate
  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl propanoate
  • 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl butanoate

Uniqueness

3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the chromenone and glucopyranoside moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H30O12

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H30O12/c1-11-8-18-21(12(2)13(3)25(31)36-18)19(9-11)37-26-24(35-17(7)30)23(34-16(6)29)22(33-15(5)28)20(38-26)10-32-14(4)27/h8-9,20,22-24,26H,10H2,1-7H3/t20-,22-,23+,24-,26-/m1/s1

InChI Key

RZTGBYNOHDNOPN-DNMDETFRSA-N

Isomeric SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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